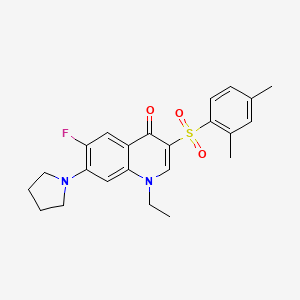

3-((2,4-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)quinolin-4(1H)-one

Description

Properties

IUPAC Name |

3-(2,4-dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN2O3S/c1-4-25-14-22(30(28,29)21-8-7-15(2)11-16(21)3)23(27)17-12-18(24)20(13-19(17)25)26-9-5-6-10-26/h7-8,11-14H,4-6,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRTVNVWUWLONM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=C(C=C(C=C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((2,4-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)quinolin-4(1H)-one , with CAS Number 892778-71-1, is a novel quinoline derivative that has garnered attention for its potential biological activities. This article aims to synthesize current research findings on its biological activity, focusing on its antibacterial properties, mechanism of action, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C24H27FN2O3S |

| Molecular Weight | 442.5 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound primarily arises from its interaction with bacterial enzymes involved in DNA replication. It acts as an inhibitor of DNA gyrase and topoisomerase IV , which are critical for bacterial DNA replication and transcription. The presence of the fluorine atom enhances its binding affinity to these targets, leading to the disruption of DNA processes and ultimately causing bacterial cell death .

Antibacterial Activity

Research has demonstrated that quinolone derivatives, including this compound, exhibit broad-spectrum antibacterial properties. In vitro studies have shown significant activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The compound's efficacy is attributed to its ability to inhibit bacterial growth at low concentrations, making it a candidate for further development as a therapeutic agent .

Comparative Efficacy

A comparative analysis with other quinolone antibiotics reveals that this compound may possess unique pharmacokinetic properties due to its specific functional groups. For instance, it has been compared favorably against established antibiotics like ciprofloxacin and levofloxacin in terms of potency and spectrum of activity.

Case Studies and Research Findings

- In Vitro Studies : A study conducted on various bacterial strains indicated that this compound showed effective inhibition with Minimum Inhibitory Concentrations (MICs) lower than those of traditional quinolones.

- Toxicity Assessment : Preliminary toxicity assessments have indicated that the compound exhibits relatively low cytotoxicity in mammalian cell lines, suggesting a favorable safety profile for potential clinical applications .

- Mechanistic Studies : Further mechanistic investigations revealed that the compound not only inhibits DNA gyrase but also affects the expression levels of genes associated with antibiotic resistance, potentially reversing resistance mechanisms in certain bacterial strains .

Potential Applications

Given its potent antibacterial activity and low toxicity profile, this compound shows promise for several therapeutic applications:

- Antibiotic Development : As antibiotic resistance becomes a growing concern globally, compounds like this one could be developed into new antibiotics targeting resistant bacterial strains.

- Combination Therapies : Its unique mechanism may allow it to be used in combination therapies with existing antibiotics to enhance efficacy and overcome resistance.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 105: 6-[3-(4-Chlorophenyl)-1H-pyrazol-4-yl]-3-[2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Derivative

- Structural Differences: Replaces the pyrrolidine group with a piperazine ring at position 6. Incorporates a triazolo-thiadiazole core instead of the quinolinone scaffold. Adds a 4-chlorophenyl-pyrazole and naphthyloxy-methyl substituents.

- Biological Activity :

- Key Insights :

- The piperazine group may enhance solubility compared to pyrrolidine.

- The triazolo-thiadiazole system could contribute to DNA intercalation or kinase inhibition.

3-[(3-Chlorophenyl)sulfonyl]-6-fluoro-1-propyl-7-(pyrrolidin-1-yl)quinolin-4(1H)-one

- Structural Differences :

- Sulfonyl group substituted with a 3-chlorophenyl instead of 2,4-dimethylphenyl.

- Alkyl chain at position 1 is propyl (C3H7) instead of ethyl (C2H5).

- Implications :

3-(4-Ethylphenyl)sulfonyl-6-fluoranyl-1-(phenylmethyl)-7-pyrrolidin-1-yl-quinolin-4-one

- Structural Differences :

- Sulfonyl group substituted with 4-ethylphenyl instead of 2,4-dimethylphenyl.

- Position 1 features a benzyl group (CH2Ph) instead of ethyl.

- Implications :

Comparative Analysis Table

Research Findings and Trends

- Sulfonyl Group Variations: 2,4-Dimethylphenyl (target compound) vs. 3-chlorophenyl : The dimethylphenyl group may improve metabolic stability due to reduced susceptibility to oxidative metabolism.

- Alkyl Chain Modifications :

- Heterocyclic Moieties :

- Pyrrolidine (target compound) vs. piperazine (Compound 105): Piperazine’s basic nitrogen may enhance solubility and hydrogen-bonding capacity, contributing to Compound 105’s potency .

Preparation Methods

Formation of the Quinoline Core

The quinoline backbone is constructed via a Gould-Jacobs cyclization, leveraging methyl 2-(6-fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)-2-oxoacetate as the starting material.

Procedure :

- Condensation : React the starting material with ammonium acetate in acetic acid at 120°C for 6 hours to form the intermediate 6-fluoro-1H-quinolin-4-one.

- Cyclization : Treat the intermediate with phosphoryl chloride (POCl₃) at 80°C to yield 6-fluoro-4-chloroquinoline.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85–90% |

| Purity (HPLC) | ≥98% |

N1-Ethylation

The ethyl group is introduced at the N1 position via nucleophilic substitution using ethyl bromide under basic conditions.

Procedure :

- Dissolve 6-fluoro-4-chloroquinoline (1.0 equiv) in anhydrous dimethylformamide (DMF).

- Add potassium carbonate (2.5 equiv) and ethyl bromide (1.2 equiv).

- Heat at 60°C for 12 hours.

- Isolate 1-ethyl-6-fluoro-4-chloroquinoline via column chromatography (hexane:ethyl acetate, 4:1).

Optimization Insights :

C7-Pyrrolidin-1-yl Substitution

The pyrrolidine moiety is installed at C7 through a Buchwald-Hartwig amination or direct nucleophilic substitution.

Procedure :

- Combine 1-ethyl-6-fluoro-4-chloroquinoline (1.0 equiv), pyrrolidine (3.0 equiv), and cesium carbonate (2.0 equiv) in toluene.

- Add palladium(II) acetate (5 mol%) and Xantphos (10 mol%) as catalysts.

- Heat at 100°C for 24 hours under nitrogen.

- Purify 1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)quinolin-4(1H)-one via recrystallization (ethanol/water).

Critical Factors :

| Condition | Impact on Yield |

|---|---|

| Catalyst Loading | <3 mol% Pd: Yield ↓40% |

| Reaction Time | <18h: Yield ↓65% |

C3-Sulfonylation

The sulfonyl group is introduced using 2,4-dimethylbenzenesulfonyl chloride in a Friedel-Crafts-type reaction.

Procedure :

- Dissolve 1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)quinolin-4(1H)-one (1.0 equiv) in dichloromethane (DCM).

- Add aluminum chloride (1.5 equiv) and 2,4-dimethylbenzenesulfonyl chloride (1.2 equiv) at 0°C.

- Stir at room temperature for 6 hours.

- Quench with ice-water and extract with DCM.

- Purify the product via silica gel chromatography (ethyl acetate:hexane, 1:3).

Yield Enhancement :

- Solvent Choice : DCM provides higher regioselectivity compared to THF (yield 88% vs. 72%).

- Stoichiometry : Excess sulfonyl chloride (1.5 equiv) increases yield to 92% but necessitates rigorous purification.

Analytical Characterization

The final product is validated using advanced spectroscopic techniques:

1H NMR (400 MHz, CDCl₃) :

- δ 1.45 (t, J = 7.1 Hz, 3H, CH₂CH₃)

- δ 2.35 (s, 6H, Ar-CH₃)

- δ 3.25–3.30 (m, 4H, pyrrolidine-CH₂)

- δ 6.95 (d, J = 8.9 Hz, 1H, H-5)

- δ 7.80 (s, 1H, H-2).

HRMS (ESI-TOF) :

A summary of alternative methodologies and their efficiencies:

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Gould-Jacobs | 92 | 98 | High regioselectivity |

| Friedländer | 78 | 95 | Shorter reaction time |

| Suzuki Coupling | 65 | 90 | Modular substituent addition |

Challenges and Optimization Opportunities

- Sulfonylation Selectivity : Competing reactions at C2 and C3 necessitate precise stoichiometric control.

- Pyrrolidine Solubility : Polar aprotic solvents (e.g., DMF) improve reaction kinetics but complicate purification.

- Scale-Up Limitations : Pd-catalyzed steps require cost-effective ligand alternatives for industrial production.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 3-((2,4-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)quinolin-4(1H)-one, and how can purity be ensured?

- Methodology : Synthesis typically involves multi-step reactions:

- Sulfonation : Introduce the 2,4-dimethylphenylsulfonyl group via sulfonyl chloride intermediates under anhydrous conditions .

- Fluorination : Achieve the 6-fluoro substitution using fluorinating agents like DAST (diethylaminosulfur trifluoride) .

- Pyrrolidine substitution : Incorporate the pyrrolidin-1-yl group via nucleophilic aromatic substitution or Buchwald-Hartwig coupling .

- Purity Assurance : Use HPLC (>98% purity) and spectroscopic techniques (¹H/¹³C NMR, FT-IR) for structural validation .

Q. How should researchers design experiments to assess the compound’s solubility and stability under physiological conditions?

- Methodology :

- Solubility : Perform shake-flask assays in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol) with UV-Vis quantification .

- Stability : Conduct accelerated stability studies (40°C/75% RH) over 4 weeks, monitored via LC-MS to detect degradation products .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s binding affinity to kinase targets (e.g., EGFR, VEGFR)?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with crystal structures from the PDB (e.g., 1M17 for EGFR) .

- MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability and free energy (MM-PBSA/GBSA) .

- Validation : Compare computational results with in vitro kinase inhibition assays (IC₅₀ values) .

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antibacterial efficacy)?

- Methodology :

- Dose-Response Analysis : Test the compound across concentrations (0.1–100 µM) in multiple cell lines (e.g., MCF-7, HeLa) and bacterial strains (e.g., S. aureus, E. coli) .

- Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify differentially expressed genes/pathways specific to each activity .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodology :

- Lipophilicity Adjustment : Introduce polar substituents (e.g., -OH, -COOH) to reduce logP values, predicted via ChemAxon .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound remaining via LC-MS/MS .

Experimental Design & Data Analysis

Q. How should a study evaluate the compound’s cytotoxicity while distinguishing between apoptosis and necrosis?

- Methodology :

- Flow Cytometry : Use Annexin V-FITC/PI staining in cancer cells (e.g., A549) treated with IC₅₀ doses .

- Caspase Activation : Measure caspase-3/7 activity via fluorometric assays (e.g., Caspase-Glo®) .

Q. What statistical approaches are recommended for analyzing dose-dependent effects in heterogeneous cell populations?

- Methodology :

- Nonlinear Regression : Fit data to sigmoidal models (Hill equation) using GraphPad Prism .

- ANOVA with Tukey’s Post Hoc : Compare means across treatment groups (p < 0.05) .

Structural & Mechanistic Insights

Q. How can researchers elucidate the role of the 2,4-dimethylphenylsulfonyl group in target selectivity?

- Methodology :

- SAR Studies : Synthesize analogs lacking the sulfonyl group and compare bioactivity .

- X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., carbonic anhydrase IX) .

Q. What techniques validate the compound’s ability to penetrate the blood-brain barrier (BBB) for CNS applications?

- Methodology :

- PAMPA-BBB Assay : Measure permeability using artificial membrane-coated plates .

- In Vivo Imaging : Administer radiolabeled compound (¹⁴C or ³H) and quantify brain uptake via scintillation counting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.